molecular formula C19H15F4N3O3 B12939553 N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide CAS No. 848027-38-3

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B12939553
CAS No.: 848027-38-3
M. Wt: 409.3 g/mol
InChI Key: YMKBJSGTKZYCKU-UHFFFAOYSA-N
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Description

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials may include 2-ethyl-4-oxoquinazoline and 4-fluorophenylacetic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide
  • N-(2-Ethyl-4-oxo-8-methoxyquinazolin-3(4H)-yl)-2-(4-chlorophenyl)acetamide
  • N-(2-Ethyl-4-oxo-8-(trifluoromethyl)quinazolin-3(4H)-yl)-2-(4-bromophenyl)acetamide

Uniqueness

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activities. This group may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Biological Activity

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. Quinazoline derivatives have gained attention in medicinal chemistry due to their potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H15_{15}F4_{4}N3_{3}O3_{3}, with a molecular weight of approximately 409.33 g/mol. The compound features a quinazoline core with trifluoromethoxy and fluorophenyl substituents, which contribute to its unique chemical reactivity and biological activity.

1. Anticancer Activity

Research indicates that quinazoline derivatives can exhibit significant anticancer properties. The compound under investigation has shown promise in inhibiting various cancer cell lines, particularly through mechanisms involving:

  • EGFR Inhibition : Similar compounds have demonstrated potent inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, compounds with similar structures have shown IC50_{50} values as low as 0.096 µM against EGFR .
  • Cytotoxicity : In vitro studies have utilized human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) to evaluate cytotoxic effects. Preliminary results suggest that this compound may exhibit selective cytotoxicity against these lines, although specific IC50_{50} values are still pending confirmation .

2. Anti-inflammatory Effects

Quinazoline derivatives are also noted for their anti-inflammatory properties. The presence of the trifluoromethoxy group may enhance the compound's ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

3. Interaction with Biological Targets

Understanding how this compound interacts with specific biological targets is crucial for elucidating its mechanism of action. Preliminary docking studies indicate favorable binding affinities towards key receptors involved in tumor growth and inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups essential for its biological activity. The structure-activity relationship (SAR) studies conducted on related quinazoline derivatives highlight the importance of specific substitutions at various positions on the quinazoline ring to enhance potency and selectivity against target enzymes or receptors.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibition of EGFR; potential cytotoxicity against MCF7 and A549 cell lines
Anti-inflammatoryModulation of inflammatory pathways
Binding AffinityFavorable interactions with biological targets

Properties

CAS No.

848027-38-3

Molecular Formula

C19H15F4N3O3

Molecular Weight

409.3 g/mol

IUPAC Name

N-[2-ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3-yl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C19H15F4N3O3/c1-2-15-24-17-13(4-3-5-14(17)29-19(21,22)23)18(28)26(15)25-16(27)10-11-6-8-12(20)9-7-11/h3-9H,2,10H2,1H3,(H,25,27)

InChI Key

YMKBJSGTKZYCKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2OC(F)(F)F)C(=O)N1NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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